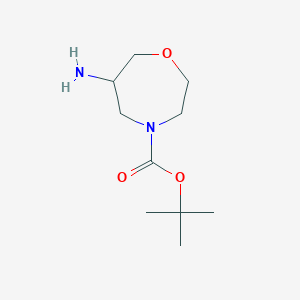
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride
Vue d'ensemble
Description
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride (also known as 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride, 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride, or 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride) is an organic compound that is used in many scientific research applications. It is a colorless solid that is soluble in water and has a molecular weight of 285.7 g/mol. 4-Pyrrolidin-1-yl-3-trifluoromethyl aniline dihydrochloride has been studied for its potential to be used in the synthesis of various compounds, as well as its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, is widely utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated scaffold offers several advantages, including efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. The versatility of the pyrrolidine ring leads to novel biologically active compounds with diverse biological profiles, highlighting the importance of stereochemistry and substituent orientation in drug design (Li Petri et al., 2021).
Heterocyclic Compounds in Sensing and Pharmaceuticals
Heterocycles like pyrrolidine are crucial in developing optical sensors and pharmaceuticals due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. They also possess a range of biological and medicinal applications, underscoring their significance in creating compounds with potential utility in sensing and therapeutic domains (Jindal & Kaur, 2021).
Application in Synthesis and Catalysis
Complexes involving nitrogen heterocycles are integral in synthesizing diverse organic compounds, indicating the broad applicability of pyrrolidine derivatives in catalytic systems and organic synthesis. This includes the development of lead molecules through catalytic applications, showcasing the structural utility of nitrogen-containing heterocycles in enhancing synthetic methodologies (Parmar et al., 2023).
Propriétés
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16;;/h3-4,7H,1-2,5-6,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCKLFBKZTYXEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657471 | |
| Record name | 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline dihydrochloride | |
CAS RN |
1158215-71-4 | |
| Record name | 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1438447.png)


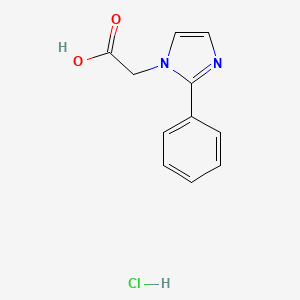
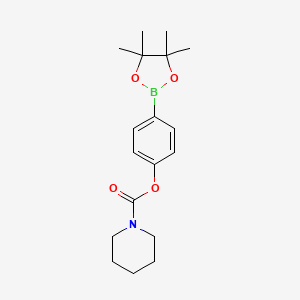

![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)

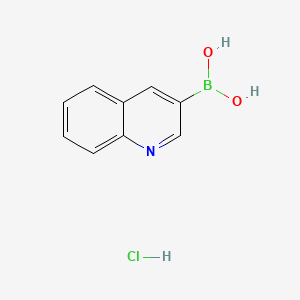

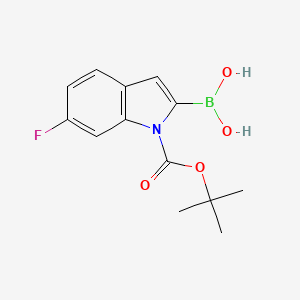
![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)
![3-[2-(Boc-Amino)Ethyl]Azetidine Hydrochloride](/img/structure/B1438468.png)
